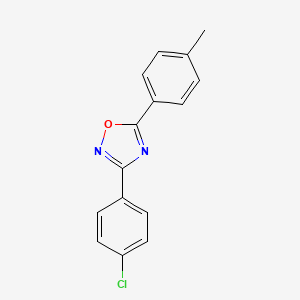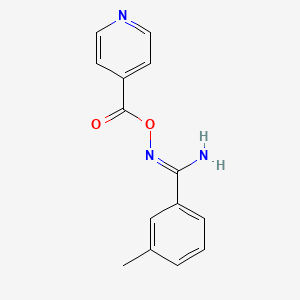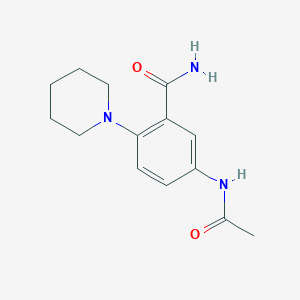
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide, also known as DPAF, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPAF is a member of the acrylamide family, which is a class of compounds that possess diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation. 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can reduce inflammation in animal models of arthritis and protect neurons from damage in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has low toxicity and is relatively stable, making it a suitable candidate for long-term studies. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer the compound to cells or animals.
Future Directions
For the study of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide include the development of new derivatives with improved pharmacological properties and the investigation of its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has shown potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. In pharmacology, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In neuroscience, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its effects on the dopaminergic system and its potential as a treatment for Parkinson's disease.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-22-16-9-5-13(11-17(16)23-2)6-10-18(21)20-12-14-3-7-15(19)8-4-14/h3-11H,12H2,1-2H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQKAVDTNDRNH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)
![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)

![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)

![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
